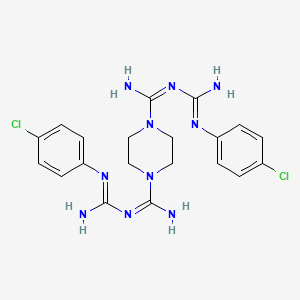![molecular formula C12H16N3O7PS B1663260 [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 16684-22-3](/img/structure/B1663260.png)
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as MRS2500, is a selective P2Y1 receptor antagonist that has been widely used in scientific research.
Scientific Research Applications
Antitumor Agents
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including those similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, have been explored as antitumor agents. One study designed and synthesized such compounds as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. The research showed that these compounds exhibit potent inhibitory activities against these enzymes and human tumor cell lines, highlighting their potential as antitumor agents (Gangjee et al., 2005).
Cognitive Impairment Treatment
Another study focused on developing inhibitors of Phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and schizophrenia. The research identified a compound structurally related to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, which exhibited potent inhibitory activity for PDE1 and showed promise in preclinical development for cognitive impairment treatment (Li et al., 2016).
Interaction with Plasma Proteins
A study on synthesized uridine derivatives, structurally similar to the compound , revealed insights into the interaction of such compounds with human serum albumin (HSA). This interaction is crucial for drug transportation within the body. The study found that these derivatives bind to HSA, potentially altering its secondary structure, which may have implications for the development of new drugs based on uridine derivatives (Dubey et al., 2020).
Novel Dinucleotide Analogs
Research into dinucleotide analogs, including compounds similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, revealed new strategies for their synthesis. These analogs have potential applications in understanding and manipulating biological processes involving dinucleotides (Valiyev et al., 2010).
properties
CAS RN |
16684-22-3 |
|---|---|
Product Name |
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Molecular Formula |
C12H16N3O7PS |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N3O7PS/c1-24-11-6-2-3-15(10(6)13-5-14-11)12-9(17)8(16)7(22-12)4-21-23(18,19)20/h2-3,5,7-9,12,16-17H,4H2,1H3,(H2,18,19,20) |
InChI Key |
RDLNVHQUQZBWDF-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Other CAS RN |
16684-22-3 |
synonyms |
NSC-344553; 7H-Pyrrolo[2,3-d]pyrimidine,4-(methylthio)-7-b-D-ribofuranosyl-,5'-(dihydrogen phosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



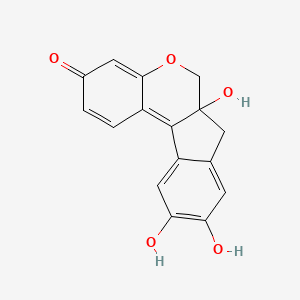
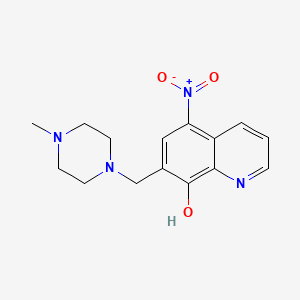
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
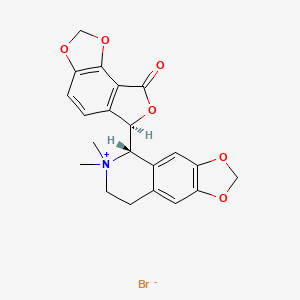
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
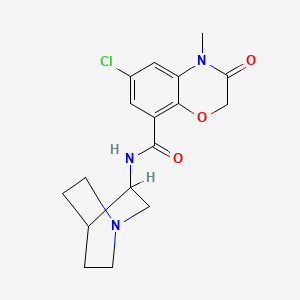
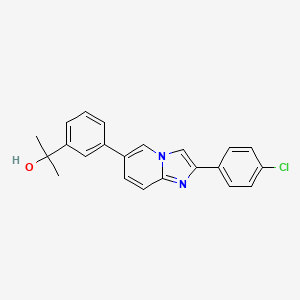
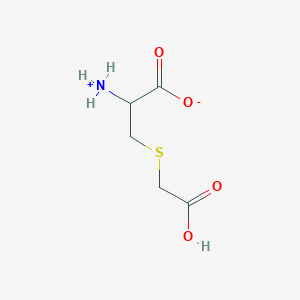
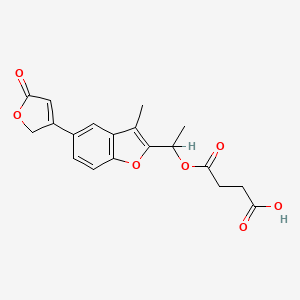
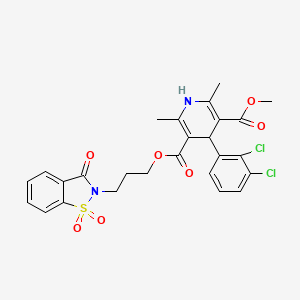
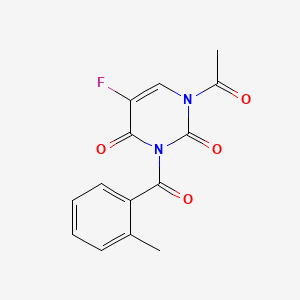
![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
